molecular formula C14H14F6N2O3 B11516284 Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate

Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate

Cat. No.: B11516284
M. Wt: 372.26 g/mol
InChI Key: XRHPNTQSSTWFGT-UHFFFAOYSA-N
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Description

Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate is a complex organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: This step involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)butan-2-amine with a suitable carbamoyl chloride under controlled conditions to form the carbamoyl intermediate.

    Coupling with Methyl 2-Aminobenzoate: The carbamoyl intermediate is then coupled with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles like hydroxide ions or amines replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated benzoates.

Scientific Research Applications

Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its stability and unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate exerts its effects is primarily through its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to the presence of trifluoromethyl groups.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering receptor binding, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)ethyl]carbamoyl}amino)benzoate
  • Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)propyl]carbamoyl}amino)benzoate

Uniqueness

Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C14H14F6N2O3

Molecular Weight

372.26 g/mol

IUPAC Name

methyl 2-[[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoylamino]benzoate

InChI

InChI=1S/C14H14F6N2O3/c1-3-12(13(15,16)17,14(18,19)20)22-11(24)21-9-7-5-4-6-8(9)10(23)25-2/h4-7H,3H2,1-2H3,(H2,21,22,24)

InChI Key

XRHPNTQSSTWFGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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